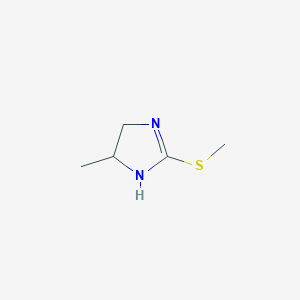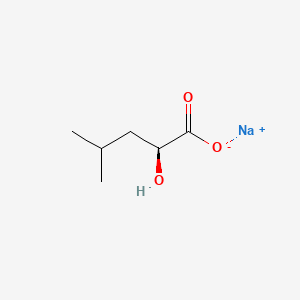
Sodium (S)-2-hydroxy-4-methylvalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (S)-2-hydroxy-4-methylvalerate is an organic compound that belongs to the class of sodium salts It is derived from the (S)-2-hydroxy-4-methylvaleric acid, which is a chiral molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (S)-2-hydroxy-4-methylvalerate typically involves the neutralization of (S)-2-hydroxy-4-methylvaleric acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the solid sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors where the acid and sodium hydroxide are mixed in precise stoichiometric amounts. The reaction mixture is then subjected to evaporation and crystallization processes to yield the pure sodium salt.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium (S)-2-hydroxy-4-methylvalerate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The sodium ion can be replaced by other cations in a metathesis reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Metathesis reactions can be carried out using various metal salts.
Major Products Formed
Oxidation: Formation of 2-keto-4-methylvalerate.
Reduction: Formation of 2-hydroxy-4-methylpentanol.
Substitution: Formation of other metal salts of (S)-2-hydroxy-4-methylvalerate.
Wissenschaftliche Forschungsanwendungen
Sodium (S)-2-hydroxy-4-methylvalerate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of Sodium (S)-2-hydroxy-4-methylvalerate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the carboxylate group can interact with metal ions and enzymes. These interactions can influence various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium ®-2-hydroxy-4-methylvalerate: The enantiomer of the compound, with similar chemical properties but different biological activities.
Sodium 2-hydroxy-4-methylpentanoate: A structural isomer with different spatial arrangement of atoms.
Sodium 2-hydroxy-3-methylvalerate: Another isomer with a different position of the methyl group.
Uniqueness
Sodium (S)-2-hydroxy-4-methylvalerate is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomers and isomers. This makes it valuable in asymmetric synthesis and chiral resolution processes.
Eigenschaften
CAS-Nummer |
54641-21-3 |
|---|---|
Molekularformel |
C6H11NaO3 |
Molekulargewicht |
154.14 g/mol |
IUPAC-Name |
sodium;(2S)-2-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C6H12O3.Na/c1-4(2)3-5(7)6(8)9;/h4-5,7H,3H2,1-2H3,(H,8,9);/q;+1/p-1/t5-;/m0./s1 |
InChI-Schlüssel |
WMPVOYIJOLKBNA-JEDNCBNOSA-M |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)[O-])O.[Na+] |
Kanonische SMILES |
CC(C)CC(C(=O)[O-])O.[Na+] |
Verwandte CAS-Nummern |
498-36-2 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine](/img/structure/B14637497.png)
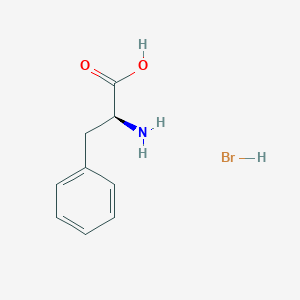

![Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate](/img/structure/B14637526.png)
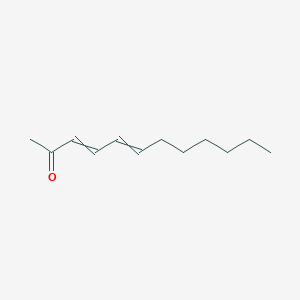
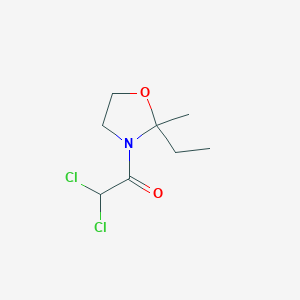
![[2-(Cyclohexylmethyl)pentadecyl]cyclohexane](/img/structure/B14637534.png)
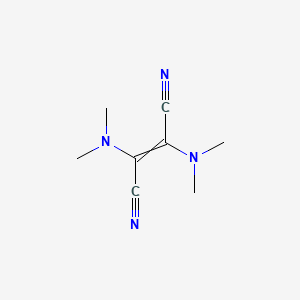
![9,10-Di([1,1'-biphenyl]-2-yl)anthracene](/img/structure/B14637542.png)
![Oxirane, [(pentabromophenoxy)methyl]-](/img/structure/B14637555.png)

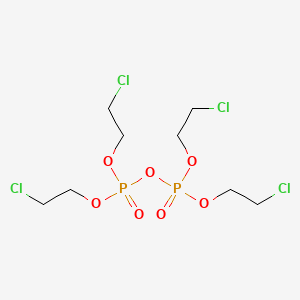
![4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile](/img/structure/B14637573.png)
